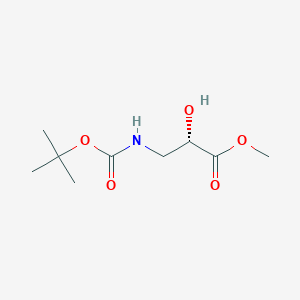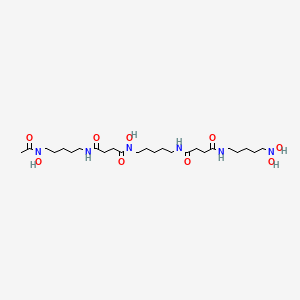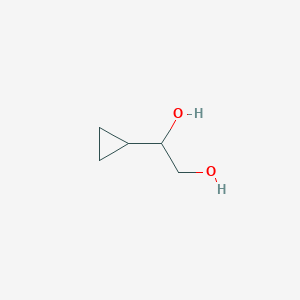
N-BOC-(S)-isoserine methyl ester
Overview
Description
N-BOC-(S)-isoserine methyl ester is a compound that belongs to the family of Boc-protected amino acids. The Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly significant in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild acidic conditions.
Mechanism of Action
Target of Action
N-BOC-(S)-isoserine methyl ester, also known as Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate, is primarily used as a protective group for amines in synthetic organic chemistry and peptide synthesis . The compound’s primary targets are the amine groups present in various biomolecules .
Mode of Action
The tert-butyloxycarbonyl (Boc) group in the compound acts as a protective group for amines . It is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards a wide range of nucleophilic reagents, hydrogenolysis, and base hydrolysis . This stability allows the Boc group to protect the amine during subsequent reactions .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides and proteins containing cysteine residues . The Boc group can be removed under certain conditions, allowing the free amine to participate in further reactions . This process is essential in multistep reactions, especially in peptide synthesis .
Pharmacokinetics
The compound’s bioavailability and adme (absorption, distribution, metabolism, and excretion) properties would largely depend on the specific conditions of the reaction it is used in, such as the ph, temperature, and presence of other reactants .
Result of Action
The primary result of the action of this compound is the protection of amine groups during chemical reactions . This protection allows for selective bond formation while minimizing competing reactions with reactive functional groups . After the desired reactions have taken place, the Boc group can be removed, revealing the original amine group .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the Boc group’s introduction and removal can be affected by the pH, temperature, and the presence of other reactants . Moreover, the compound’s stability and efficacy can be influenced by the solvent used. For example, the use of a Brønsted Acidic Deep Eutectic Solvent has been shown to allow for efficient and sustainable N-Boc deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-BOC-(S)-isoserine methyl ester typically involves the protection of the amino group of (S)-isoserine with a Boc group. This is achieved by reacting (S)-isoserine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N-BOC-(S)-isoserine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) or acyl chlorides in the presence of a base like pyridine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
N-BOC-(S)-isoserine methyl ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
- N-BOC-(S)-serine methyl ester
- N-BOC-(S)-threonine methyl ester
- N-BOC-(S)-cysteine methyl ester
Comparison: N-BOC-(S)-isoserine methyl ester is unique due to its specific stereochemistry and functional groups. Compared to N-BOC-(S)-serine methyl ester, it has a different side chain, which can influence its reactivity and interactions in peptide synthesis. N-BOC-(S)-threonine methyl ester and N-BOC-(S)-cysteine methyl ester also have distinct side chains, making them suitable for different applications in organic synthesis and peptide chemistry .
Properties
IUPAC Name |
methyl (2S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTVOWNRRLNDEY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152371 | |
| Record name | Methyl (2S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133153-76-1 | |
| Record name | Methyl (2S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxypropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133153-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S)-3-[(1S)-1-methoxyprop-2-enyl]oxiran-2-yl]methanol](/img/structure/B1179213.png)
![1-Azabicyclo[2.2.1]heptane-3-carbonitrile,exo-(9CI)](/img/new.no-structure.jpg)


